N-(furan-2-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound includes a furan moiety, a methoxybenzyl group, and a pyran-2-carboxamide framework, making it of interest for medicinal and chemical research.
This compound is classified under organic compounds with specific functional groups including amides, phenols, and heterocycles. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural components, which include a furan ring and a pyran derivative. The compound's CAS number is 1021249-90-0, which is used for its identification in chemical databases .
The synthesis of N-(furan-2-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves several steps:
The molecular formula of N-(furan-2-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is , with a molecular weight of approximately 315.35 g/mol.
The InChI key for this compound is provided for database searches: InChI=1S/C17H19N3O4/c1-22-16(21)12-8-14(18)15(19)13(12)20-17(23)24/h8-11,18H,1H3,(H,22,21)
.
N-(furan-2-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical transformations:
The mechanism of action for N-(furan-2-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves interactions with specific biological targets:
Research indicates that compounds with similar structures often exhibit anti-inflammatory or anticancer properties due to their ability to interact with biological macromolecules .
The physical properties of N-(furan-2-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
N-(furan-2-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several potential applications:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8